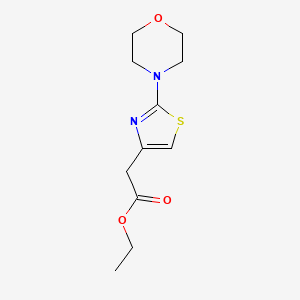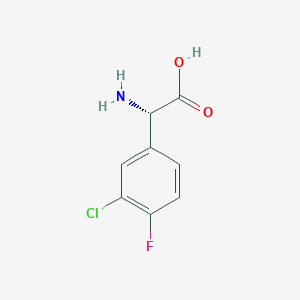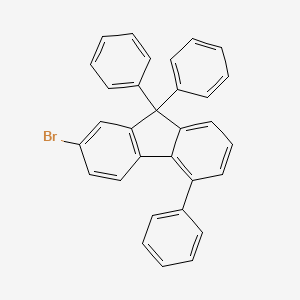
2-azido-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-azido-N-(4-ethoxyphenyl)acetamide: is an organic compound with the molecular formula C10H12N4O2 It is a derivative of acetamide, featuring an azido group and an ethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-N-(4-ethoxyphenyl)acetamide typically involves the reaction of 2-chloro-N-(4-ethoxyphenyl)acetamide with sodium azide. The reaction is carried out in a mixture of ethanol and water (70:30, v:v) and refluxed for 24 hours at 80°C. After cooling, the product precipitates and is filtered off, dried, and recrystallized from ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-azido-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can react with alkynes to form triazoles through the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide is commonly used for introducing the azido group.
Cycloaddition Reactions: Copper(I) catalysts are used in the CuAAC reaction.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst can be used.
Major Products:
Substitution Reactions: Formation of azido derivatives.
Cycloaddition Reactions: Formation of 1,2,3-triazoles.
Reduction Reactions: Formation of amine derivatives.
科学的研究の応用
Chemistry: 2-azido-N-(4-ethoxyphenyl)acetamide is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles, which have significant chemical stability and biological activity .
Biology and Medicine: The compound and its derivatives are explored for their potential pharmacological properties, including antibacterial, antitumor, and anti-HIV activities .
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 2-azido-N-(4-ethoxyphenyl)acetamide involves its ability to participate in cycloaddition reactions, forming stable triazole rings. These triazole derivatives can interact with various biological targets, inhibiting specific enzymes or signaling pathways. For example, triazoles derived from azido compounds have been shown to inhibit TGF-β-induced transcriptional activation of ALK signaling .
類似化合物との比較
Phenacetin (N-(4-ethoxyphenyl)acetamide): A close analog with an ethanolic group instead of an azido group.
2-azido-N-phenylacetamide: Similar structure but lacks the ethoxy group.
Uniqueness: 2-azido-N-(4-ethoxyphenyl)acetamide is unique due to the presence of both the azido and ethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in synthetic chemistry and medicinal research.
特性
分子式 |
C10H12N4O2 |
|---|---|
分子量 |
220.23 g/mol |
IUPAC名 |
2-azido-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H12N4O2/c1-2-16-9-5-3-8(4-6-9)13-10(15)7-12-14-11/h3-6H,2,7H2,1H3,(H,13,15) |
InChIキー |
UEKPODXEKCNYSI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


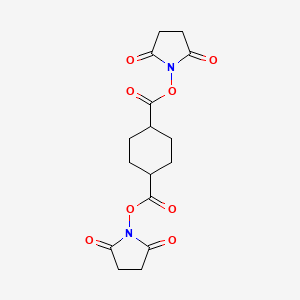
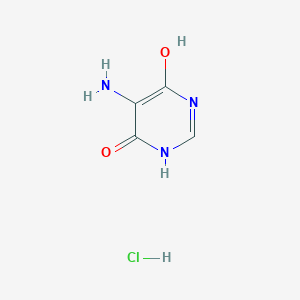
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509544.png)
![(2-{[2,3-Bis(octadeca-9,12-dienoyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12509548.png)
![tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate](/img/structure/B12509556.png)
![2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid](/img/structure/B12509560.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine](/img/structure/B12509567.png)
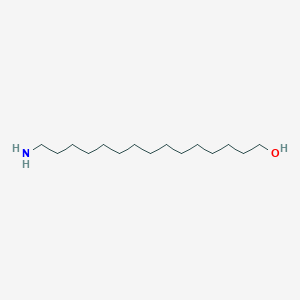
![3-[2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B12509584.png)
